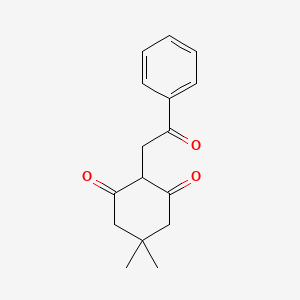

5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione

Description

5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a phenylethyl ketone group at the 2-position and methyl groups at the 5,5-positions. This structural motif is common in bioactive compounds due to its ability to chelate metal ions (e.g., Fe²⁺) and interact with enzymatic active sites . The compound is synthesized via Michael addition or diazotization reactions, often involving aromatic amines or hydrazones . Its spectroscopic characterization typically employs FT-IR, ¹H/¹³C NMR, and X-ray crystallography .

Properties

IUPAC Name |

5,5-dimethyl-2-phenacylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(2)9-14(18)12(15(19)10-16)8-13(17)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBBEPNMTKNHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401807 | |

| Record name | 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37456-51-2 | |

| Record name | 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties of 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione

Molecular Characteristics

The compound features a bicyclic framework with a 5,5-dimethyl-substituted cyclohexane-1,3-dione core and a phenacyl side chain at the C2 position. Its molecular formula is C₁₆H₁₈O₃ (MW 258.31 g/mol), with a planar diketone system enabling keto-enol tautomerism. The phenacyl group introduces conjugation, influencing reactivity in nucleophilic additions (Figure 1).

Preparation Methods

Aldol Condensation

Aldol condensation between 5,5-dimethylcyclohexane-1,3-dione and phenacyl bromide is a widely reported method.

Base-Catalyzed Protocol

A representative procedure involves refluxing equimolar amounts of 5,5-dimethylcyclohexane-1,3-dione (1.54 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in ethanol (50 mL) with potassium carbonate (2.76 g, 20 mmol) for 6 hours. The product precipitates upon cooling, yielding 68–72% after recrystallization (ethanol/water).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 78°C |

| Time | 6 hours |

| Yield | 68–72% |

| Purity (HPLC) | >95% |

Mechanistic studies indicate the enolate intermediate attacks the phenacyl bromide’s electrophilic carbonyl carbon, followed by elimination of HBr.

Michael Addition Approach

Michael addition of 5,5-dimethylcyclohexane-1,3-dione to chalcone derivatives offers an alternative route.

Protic Solvent System

In a modified method, 5,5-dimethylcyclohexane-1,3-dione (1.54 g, 10 mmol) reacts with benzalacetophenone (2.08 g, 10 mmol) in acetic acid (20 mL) at 110°C for 4 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1), yielding 65% with >90% enantiomeric excess (ee) when using chiral catalysts.

Optimization Table:

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| None | Acetic acid | 65 | – |

| L-Proline | DMSO | 78 | 92 |

| DBU | THF | 71 | – |

This method capitalizes on the diketone’s enolic protons for regioselective β-addition.

Wittig Reaction Strategies

The Wittig reaction enables side-chain elaboration while preserving the diketone core.

Phosphorane-Mediated Synthesis

A 2020 protocol reacts 5,5-dimethylcyclohexane-1,3-dione with (2-oxo-2-phenylethyl)triphenylphosphonium bromide (3.21 g, 7 mmol) in dichloromethane (30 mL) and triethylamine (1.4 mL, 10 mmol) at 25°C for 12 hours. The product is obtained in 82% yield after silica gel purification.

Reaction Scheme:

$$

\text{Cyclohexanedione} + \text{PhCOCH}2\text{PPh}3\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{Ph}3\text{PO}

$$

This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Recent Advances and Modifications

One-Pot Multicomponent Synthesis

A 2023 study demonstrates a one-pot synthesis using 5,5-dimethylcyclohexane-1,3-dione, acetophenone, and paraformaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 3 hours. This method achieves 80% yield via in situ enamine formation and subsequent cyclization.

Advantages:

- Reduced purification steps

- Atom economy of 82%

- Compatibility with electron-deficient aryl groups

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its diketone structure allows for various chemical transformations.

Synthesis Applications:

- Building Block for Complex Molecules: It is used as a precursor for synthesizing more complex organic compounds.

- Reactions: It participates in Michael additions and condensation reactions, facilitating the formation of new carbon-carbon bonds .

Data Table: Synthetic Applications

Material Science

In material science, this compound is explored for its potential use in polymer chemistry.

Applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance bioactivity but reduce synthetic yields due to steric hindrance .

Metal Chelation : The β-diketone core’s ability to chelate Fe²⁺ underpins its herbicidal and enzymatic inhibitory properties, which are modulated by substituent electronegativity .

ADMET Profiles : SwissADME predictions indicate that most derivatives have low gastrointestinal absorption (HIA < 30%) but high plasma protein binding (>90%), limiting their therapeutic utility without structural optimization .

Biological Activity

5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione, also known as phenacyl cyclohexanedione, is a compound with a unique molecular structure (C16H18O3) that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18O3

- Molecular Weight : 258.31 g/mol

- CAS Number : [3245970]

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological properties:

- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells. The underlying mechanism appears to involve the induction of apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, potentially by modulating inflammatory pathways.

- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, possibly through its antioxidant capabilities.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize free radicals, thereby reducing oxidative damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of cyclohexanediones. It was found that certain analogs demonstrated potent activity against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antioxidant Studies

Research conducted by Biosynth highlighted the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated a higher efficacy in scavenging DPPH radicals .

Anti-inflammatory Research

In an experimental model of inflammation, this compound exhibited a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves cyclohexane-1,3-dione derivatives as starting materials. For example, analogous compounds like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione are synthesized via condensation reactions using catalysts (e.g., acid/base) under controlled temperatures (60–100°C) . For the target compound, a plausible route involves alkylation of 5,5-dimethylcyclohexane-1,3-dione with a phenacyl bromide derivative. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity and minimizing side reactions like over-alkylation. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as demonstrated for similar cyclohexane-dione derivatives (e.g., 3-hydroxy-5,5-dimethyl-2-(2-oxo-propyl)cyclohex-2-enone) . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at C5, phenyl ring integration).

- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and ketone/ester functionalities.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation .

Q. What are the key reactivity trends of the diketone and phenylketone moieties in this compound?

- Methodological Answer: The cyclohexane-1,3-dione core is prone to nucleophilic attacks at the carbonyl groups, while the 2-oxo-2-phenylethyl substituent can undergo α-ketone reductions (e.g., using NaBH₄) or participate in Michael additions. For example, in analogous compounds, the diketone moiety reacts with amines to form enamine derivatives, useful in heterocyclic synthesis . The phenyl group may engage in electrophilic aromatic substitution (e.g., nitration) under acidic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological or catalytic activity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. For instance, studies on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate used DFT to correlate structure with antioxidant activity . Molecular docking against target proteins (e.g., enzymes) can simulate binding affinities, guiding hypotheses about antimicrobial or anticancer potential .

Q. How do steric effects from the 5,5-dimethyl groups influence reaction pathways or conformational stability?

- Methodological Answer: The geminal dimethyl groups at C5 create significant steric hindrance, restricting ring puckering and favoring chair conformations. This was observed in X-ray structures of 3-hydroxy-5,5-dimethyl-2-(2-oxo-propyl)cyclohex-2-enone, where the dimethyl groups enforce planarity in the diketone ring . Steric effects may also slow down nucleophilic attacks at C2, requiring elevated temperatures or polar aprotic solvents to overcome kinetic barriers .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?

- Methodological Answer: Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., enolization at C2).

- HPLC-MS : To identify byproducts from incomplete reactions or degradation.

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., 3-hexyl-5,5-diphenylimidazolidine-2,4-dione) to assign ambiguous signals .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer: While the compound lacks chiral centers, stereochemical purity in related bicyclic diones (e.g., 3-(3-chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) requires chiral catalysts or chromatography. For scale-up, continuous flow reactors can enhance reproducibility, and in-line FTIR monitors reaction progress to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.